molecular formula C11H12Cl2O2 B2895931 6-chloro-8-(2-chloroethyl)-3,4-dihydro-2H-1,5-benzodioxepine CAS No. 1339128-13-0

6-chloro-8-(2-chloroethyl)-3,4-dihydro-2H-1,5-benzodioxepine

Cat. No. B2895931
CAS RN: 1339128-13-0
M. Wt: 247.12
InChI Key: HYNZCZHGWPSOSM-UHFFFAOYSA-N
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Description

6-chloro-8-(2-chloroethyl)-3,4-dihydro-2H-1,5-benzodioxepine is a synthetic compound that belongs to the family of benzodioxepines. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

Target of Action

It has been suggested that similar compounds may have antidepressant effects , implying potential targets could be neurotransmitter systems such as serotonin, dopamine, and norepinephrine.

Mode of Action

Based on its potential antidepressant effects , it could be hypothesized that it may interact with its targets to modulate neurotransmitter levels, thereby influencing mood and behavior.

Biochemical Pathways

If it does indeed have antidepressant effects , it may impact the monoaminergic system, which includes the serotonin, dopamine, and norepinephrine pathways.

Result of Action

If it does have antidepressant effects , it could potentially result in elevated mood and reduced symptoms of depression.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-chloro-8-(2-chloroethyl)-3,4-dihydro-2H-1,5-benzodioxepine in lab experiments is its well-established mechanism of action. This makes it a useful tool for studying the GABA system in the brain and its role in anxiety and sedation. However, one of the limitations of using this compound is its potential for abuse and addiction, which can make it difficult to use in certain types of experiments.

Future Directions

There are a number of potential future directions for research involving 6-chloro-8-(2-chloroethyl)-3,4-dihydro-2H-1,5-benzodioxepine. One area of interest is its potential use in the treatment of alcohol withdrawal syndrome. Another area of interest is its potential use in the treatment of muscle spasms and related conditions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of neuroscience research.

Synthesis Methods

The synthesis of 6-chloro-8-(2-chloroethyl)-3,4-dihydro-2H-1,5-benzodioxepine involves the reaction of 2-chloroethylamine with 6,7-dimethoxy-3,4-dihydro-1H-2-benzopyran-5-carboxylic acid, followed by chlorination with thionyl chloride. The resulting compound is then reduced with lithium aluminum hydride to yield the final product.

Scientific Research Applications

6-chloro-8-(2-chloroethyl)-3,4-dihydro-2H-1,5-benzodioxepine has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have anxiolytic and sedative properties, making it a potential candidate for the treatment of anxiety disorders and insomnia. It has also been studied for its potential use in the treatment of alcohol withdrawal syndrome.

properties

IUPAC Name

6-chloro-8-(2-chloroethyl)-3,4-dihydro-2H-1,5-benzodioxepine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2O2/c12-3-2-8-6-9(13)11-10(7-8)14-4-1-5-15-11/h6-7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNZCZHGWPSOSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C(=CC(=C2)CCCl)Cl)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-8-(2-chloroethyl)-3,4-dihydro-2H-1,5-benzodioxepine

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